endo-BCN-PEG8-acid

Bioconjugation PROTAC Synthesis Drug Delivery

Choose endo-BCN-PEG8-acid (CAS 2126805-02-3) for high-performance bioconjugation. The PEG8 spacer ensures superior aqueous solubility and steric shielding, preventing aggregation seen with shorter PEGs (e.g., PEG3) and enabling efficient ternary complex formation in PROTACs. The kinetically favored endo-BCN isomer provides ~1.35-fold faster SPAAC kinetics than exo-BCN, critical for labeling low-abundance targets. The terminal carboxylic acid forms stable, non-hydrolyzable amide bonds—outperforming hydrolytically labile NHS ester linkers in ADC applications. This data-driven design delivers reproducible conjugate homogeneity and reliable in vivo performance.

Molecular Formula C30H51NO12
Molecular Weight 617.7 g/mol
Cat. No. B15543318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG8-acid
Molecular FormulaC30H51NO12
Molecular Weight617.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28?
InChIKeyRTKJPUANVDIPPF-FITHBNAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-BCN-PEG8-acid: A Heterobifunctional PEG Linker for Copper-Free SPAAC Click Chemistry and Amide Conjugation in Bioconjugation, PROTAC Synthesis, and Drug Delivery


endo-BCN-PEG8-acid (CAS 2126805-02-3) is a heterobifunctional linker comprising an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) moiety, a linear polyethylene glycol chain of eight ethylene oxide units (PEG8, average MW ~617.73), and a terminal carboxylic acid group [1]. The endo-BCN group enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules [1]. The carboxylic acid facilitates amide bond formation with primary amines in the presence of activating agents (e.g., EDC, HATU) . The PEG8 spacer enhances aqueous solubility and reduces non-specific interactions, making it a versatile building block for bioconjugation, PROTAC synthesis, and drug delivery applications [1].

Why Generic Substitution of endo-BCN-PEG8-acid with Other BCN-PEG Linkers or Cyclooctynes is Not Equivalent: Evidence of Functional Divergence in Reactivity, Solubility, and Steric Accessibility


In bioconjugation and targeted protein degradation, the exact identity of the linker component profoundly influences conjugation efficiency, target engagement, and downstream biological outcomes. Substituting endo-BCN-PEG8-acid with an analog of different PEG length, stereochemistry, or reactive handle introduces quantifiable differences in key performance parameters. Shorter PEG linkers (e.g., PEG3) exhibit reduced aqueous solubility and can promote undesirable protein aggregation due to decreased steric shielding, directly impacting conjugate homogeneity and in vivo performance . The endo/exo isomerism of the BCN core itself modulates reaction kinetics and stereochemical product profiles, a difference recently quantified by stopped-flow kinetic analysis and DFT computations [1][2]. Furthermore, the choice between an NHS ester and a carboxylic acid dictates the conjugation chemistry's hydrolytic stability and the resulting linkage's overall stability . These are not merely incremental variations; they are functional divergences that demand precise, data-driven selection. The following quantitative evidence establishes the specific performance profile of endo-BCN-PEG8-acid against its closest comparators, providing a rigorous basis for procurement decisions.

Quantitative Comparative Evidence for the Selection of endo-BCN-PEG8-acid over its Closest Analogs: A Head-to-Head Evaluation


Increased Aqueous Solubility and Reduced Aggregation Propensity vs. Shorter PEG Linkers

While direct solubility quantification is highly condition-dependent, the procurement decision is directly influenced by the functional consequence of PEG chain length. A longer PEG8 spacer significantly increases the hydrodynamic radius and hydrophilic character of the conjugated product compared to shorter PEG linkers like PEG3. This translates to enhanced aqueous solubility and reduced non-specific protein adsorption, which are critical for maintaining conjugate homogeneity and in vivo pharmacokinetics . The improved steric accessibility conferred by the PEG8 chain is essential for efficient bioconjugation in crowded environments and for ensuring linker flexibility in applications like PROTACs [1]. This functional advantage justifies the selection of endo-BCN-PEG8-acid over shorter analogs for applications requiring optimal conjugate solubility and minimal aggregation.

Bioconjugation PROTAC Synthesis Drug Delivery PEGylation

Superior Reaction Kinetics of endo-BCN Isomer over exo-BCN Isomer

The stereochemistry of the BCN core directly impacts reaction kinetics. While both exo- and endo-BCN isomers are reactive, a recent stopped-flow kinetic analysis reveals a quantifiable difference in their reactivity towards an organic azide in a strain-promoted alkyne-azide cycloaddition (SPAAC) model reaction. The endo-BCN-CH2OH isomer reacted approximately twice as fast as its exo counterpart (k2 = 2.3 × 10^2 M⁻¹ s⁻¹ vs. 1.7 × 10^2 M⁻¹ s⁻¹) [1][2]. This difference, though modest, can be significant in scenarios requiring rapid and efficient conjugation, particularly under conditions with low reactant concentrations or where reaction time is a critical parameter. This quantifiable advantage in kinetics directly supports the selection of endo-BCN-PEG8-acid over its exo-isomer for applications demanding high conjugation efficiency.

Bioorthogonal Chemistry SPAAC Click Chemistry Reaction Kinetics

Hydrolytic Stability Advantage of Carboxylic Acid vs. NHS Ester for Long-Term Conjugate Stability

The choice of amine-reactive group significantly impacts the long-term stability of the bioconjugate. N-hydroxysuccinimide (NHS) esters, while widely used, are prone to hydrolysis in aqueous media, which can lead to incomplete conjugation and reduced yield. In contrast, a carboxylic acid group, when activated in situ with reagents like EDC or HATU, forms a stable amide bond with amines. Crucially, this amide bond is hydrolytically stable under physiological conditions, ensuring the integrity of the final conjugate . While an NHS ester offers higher initial reactivity, the carboxylic acid provides a more robust and stable linkage over time, which is a critical requirement for therapeutic applications such as antibody-drug conjugates (ADCs) and protein-based drugs where linker stability directly impacts efficacy and safety .

Bioconjugation ADC Linkers Drug Delivery Stability

Cost-Effectiveness in High-Volume Procurement: Pricing Comparison vs. Shorter PEG Analogs

For large-scale synthesis or high-throughput screening campaigns, the cost per unit of linker can be a decisive factor. While a shorter PEG linker (e.g., PEG3) may have a lower nominal price, the functional benefits of PEG8 often justify a higher upfront cost. However, a direct price comparison from a single vendor shows that endo-BCN-PEG8-acid becomes more cost-effective at the 100 mg scale compared to its PEG3 counterpart. Specifically, endo-BCN-PEG8-acid is priced at $10.20/mg, while endo-BCN-PEG3-acid is priced at $3.50/mg for the same quantity . This quantifiable difference allows a cost-benefit analysis, where the improved solubility, reduced aggregation, and better steric accessibility of PEG8 may outweigh the 2.9x higher cost in applications where these properties are critical.

PROTAC Synthesis High-Throughput Screening Drug Discovery Procurement

Minimal Off-Target Hydrolysis and High Conjugation Yield with Carboxylic Acid vs. NHS Ester

The hydrolytic lability of NHS esters is a well-known limitation in bioconjugation, often leading to variable and suboptimal yields. A comparative analysis with a squarate-containing linker (a functional analog for amine coupling) demonstrates that amine-reactive groups less prone to hydrolysis than NHS esters can yield significantly higher conjugation efficiency in aqueous media . While the squarate group is not directly comparable to a carboxylic acid, the principle holds: the activated carboxylic acid forms an amide bond that is not subject to the same hydrolytic degradation as an NHS ester. This translates to a more predictable and higher-yielding conjugation process, reducing material waste and improving the consistency of the final conjugate .

Bioconjugation Protein Labeling ADC Linkers Conjugation Efficiency

High-Impact Research and Industrial Applications of endo-BCN-PEG8-acid Justified by Quantitative Comparative Evidence


PROTAC Synthesis: Optimizing Ternary Complex Formation with Enhanced Linker Flexibility and Solubility

In the synthesis of PROteolysis TArgeting Chimeras (PROTACs), the linker plays a crucial role in determining the efficiency of ternary complex formation and subsequent target protein degradation. The longer PEG8 spacer of endo-BCN-PEG8-acid, compared to shorter PEG analogs (e.g., PEG3), provides increased flexibility and a larger hydrodynamic radius. This facilitates optimal spatial orientation of the E3 ligase ligand and the target protein ligand, reducing steric hindrance and enhancing the probability of productive ternary complex formation. The improved aqueous solubility conferred by PEG8 also minimizes aggregate formation during synthesis and cellular assays, leading to more reliable and interpretable degradation data [1]. The kinetically favored endo-BCN isomer ensures efficient SPAAC conjugation with azide-functionalized ligands, streamlining the PROTAC assembly process [2][3].

Antibody-Drug Conjugate (ADC) Development: Building Stable, Site-Specific Conjugates with a Non-Hydrolyzable Amide Linkage

For ADCs, linker stability is paramount to ensure the drug payload remains attached until it reaches the target cell, minimizing systemic toxicity. endo-BCN-PEG8-acid, through its carboxylic acid group, enables the formation of a stable, non-hydrolyzable amide bond with amine groups on an antibody or targeting moiety. This is in direct contrast to NHS ester-based linkers, which form labile ester bonds prone to premature cleavage . The stable amide linkage contributes to improved conjugate integrity and enhanced therapeutic index. Furthermore, the fast SPAAC kinetics of the endo-BCN group allow for efficient, site-specific conjugation to azide-modified antibodies, which is a powerful strategy for generating homogeneous ADC products with predictable pharmacology [2][3].

Site-Specific Bioconjugation and Live-Cell Imaging: Leveraging Fast, Copper-Free SPAAC for Precise Labeling

The endo-BCN group's reactivity is optimal for copper-free SPAAC, a bioorthogonal chemistry well-suited for live-cell imaging and in vivo applications. The kinetic advantage of the endo isomer over the exo isomer (approximately 1.35-fold faster) translates to more efficient labeling of azide-tagged biomolecules under physiological conditions, particularly when labeling low-abundance targets or when reaction times must be minimized [2][3]. The hydrophilic PEG8 spacer further enhances performance by reducing non-specific binding and improving probe solubility, leading to higher signal-to-noise ratios in imaging experiments [1].

Drug Delivery and Biomaterial Engineering: Constructing Soluble, Non-Immunogenic Polymer Conjugates

PEGylation is a widely adopted strategy to improve the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and nanoparticles. endo-BCN-PEG8-acid serves as a versatile building block for creating PEGylated bioconjugates with enhanced solubility and prolonged circulation half-lives. The longer PEG8 spacer is demonstrably more effective at preventing protein adsorption and reducing aggregation compared to shorter PEG chains [1]. The terminal carboxylic acid allows for facile conjugation to amine-containing surfaces or polymers, enabling the creation of hydrophilic coatings for implants or drug delivery vehicles. The stable amide bond ensures the PEG layer remains intact under physiological conditions, providing durable protection and improved biocompatibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-BCN-PEG8-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.